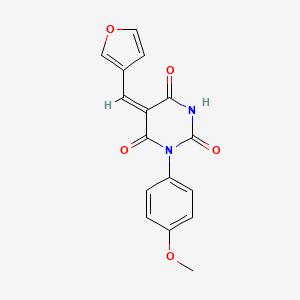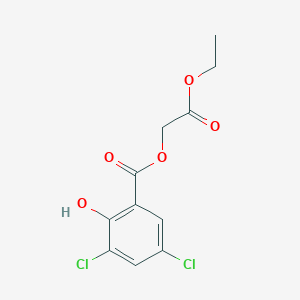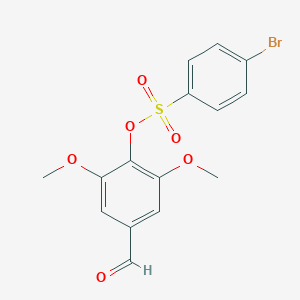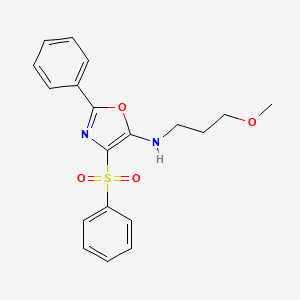
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
Übersicht
Beschreibung
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, commonly known as AMBU, is a benzotriazole-based compound that has gained significant attention in recent years due to its potential applications in scientific research. AMBU is a white crystalline solid that is soluble in water and organic solvents. It has been extensively studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of AMBU is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond between the benzotriazole moiety of AMBU and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
AMBU has been found to have several biochemical and physiological effects. In addition to its enzyme inhibition properties, it has been shown to have antioxidant and anti-inflammatory effects. It has also been found to reduce oxidative stress and lipid peroxidation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMBU in lab experiments is its ability to selectively inhibit enzyme activity. This can be useful in studying the role of specific enzymes in biological processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other enzyme inhibitors.
One limitation of using AMBU in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its tendency to form aggregates in solution, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on AMBU. One area of research is in the development of new therapeutic agents based on AMBU. Its ability to inhibit enzyme activity and its anti-cancer properties make it a promising candidate for the development of new drugs.
Another area of research is in the development of new synthetic methods for AMBU. Current methods are relatively complex and require the use of toxic reagents. Developing new methods that are more efficient and environmentally friendly could make AMBU more accessible to researchers.
Finally, further studies are needed to fully understand the mechanism of action of AMBU and to identify its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
AMBU has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the field of enzyme inhibition. AMBU has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This inhibition can be used to study the role of these enzymes in various biological processes and to develop new therapeutic agents.
Another area of research where AMBU has shown promise is in the field of cancer research. Studies have shown that AMBU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of certain chemotherapeutic agents.
Eigenschaften
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-3-6-12-11(17)13-8-4-5-10-9(7-8)14-15-16(10)2/h3-5,7H,1,6H2,2H3,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJPNNDJJQDQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCC=C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4680764.png)
![2-chloro-4-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4680776.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4680781.png)

![2-[4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4680800.png)
![N-benzyl-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4680806.png)
![4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4680813.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4680823.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4680829.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4680853.png)